An In-depth Technical Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Chiral Scaffold for Next-Generation Therapeutics
Abstract
This technical guide provides a comprehensive overview of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a conformationally constrained chiral diamine that has emerged as a privileged scaffold in modern medicinal chemistry. We will delve into its critical physicochemical properties, established synthetic routes with an emphasis on stereochemical control, and its diverse applications in the design and development of novel therapeutic agents. Furthermore, this guide will serve as a practical resource for researchers by providing a curated list of commercial suppliers, methodologies for quality assessment, and essential guidelines for safe handling and storage.
Introduction: The Strategic Advantage of a Rigid Scaffold
In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual. The conformationally rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has garnered significant attention as a superior alternative to the more flexible piperazine ring.[1][2] Its unique three-dimensional architecture provides a fixed orientation for appended substituents, enabling precise and predictable interactions with biological targets.[1] This guide will illuminate the technical nuances of its dihydrochloride salt, a form often favored for its stability and ease of handling in research and development settings.
Physicochemical Properties and Specifications
The dihydrochloride salt of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a white to off-white crystalline powder. A thorough understanding of its fundamental properties is paramount for its effective utilization in synthetic and analytical applications.
| Property | Value | Source |
| CAS Number | 5260-20-8 | [][4] |
| Molecular Formula | C₅H₁₂Cl₂N₂ | [] |
| Molecular Weight | 171.07 g/mol | [] |
| IUPAC Name | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | [] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | >300 °C (decomposes) | [6] |
Synthesis and Stereochemical Control: A Pathway from Nature's Chiral Pool
The enantiomerically pure (1S,4S) configuration of 2,5-diazabicyclo[2.2.1]heptane is most commonly achieved through a stereospecific synthesis commencing from the naturally occurring amino acid, (S)-trans-4-hydroxyproline.[1][7] This approach leverages the inherent chirality of the starting material to establish the desired stereocenters in the final bicyclic product.
A representative synthetic pathway involves the initial protection of the amine and carboxylic acid functionalities of (S)-trans-4-hydroxyproline, followed by activation of the hydroxyl group. Subsequent intramolecular cyclization, often facilitated by a suitable base, yields the bicyclic core. The protecting groups are then removed to afford the target compound.
Caption: A generalized synthetic workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane.
The critical step in this synthesis is the intramolecular nucleophilic substitution that forms the bicyclic ring system, which locks the stereochemistry derived from the starting material.
Applications in Drug Discovery and Development: A Scaffold for Innovation
The rigid nature of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core makes it an invaluable building block in the design of a wide array of therapeutic agents. Its ability to project substituents in well-defined vectors in three-dimensional space allows for the fine-tuning of ligand-receptor interactions.
Key Therapeutic Areas:
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Oncology: This scaffold has been incorporated into potent and selective inhibitors of key cancer-driving proteins. For instance, it serves as a central component in the design of novel B-Raf inhibitors and has been explored for the development of anticancer agents that induce apoptosis.[8][9][10]
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Inflammatory Diseases: The diamine has been utilized in the synthesis of CCR2 antagonists, which are under investigation for the treatment of inflammatory and autoimmune disorders.
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Neurological Disorders: Its unique structural features are being leveraged to develop novel therapeutics targeting the central nervous system.[5]
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Asymmetric Catalysis: Beyond its direct use in pharmaceuticals, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are also employed as chiral ligands in asymmetric catalysis, facilitating the enantioselective synthesis of other complex molecules.[7][11]
Caption: The role of the scaffold in the development of new drugs.
Commercial Availability and Supplier Vetting
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is available from a number of reputable chemical suppliers. When sourcing this critical raw material, it is imperative to conduct thorough supplier vetting to ensure the quality and consistency of the product.
Selected Suppliers:
| Supplier | Product Name | Purity |
| Sigma-Aldrich | (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | 97% |
| TCI Chemicals | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide | >98.0% |
| BOC Sciences | 2,5-DIAZABICYCLO[2.2.1]HEPTANE, DIHYDROCHLORIDE | 95% |
| Chem-Impex | (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide | 98-101% |
Supplier Vetting Protocol:
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Request a Certificate of Analysis (CoA): The CoA should detail the purity of the compound, as determined by a reliable analytical method (e.g., HPLC or qNMR), and provide data on residual solvents and water content.
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Verify Stereochemical Purity: For applications where chirality is critical, request data confirming the enantiomeric excess (e.e.) of the material.
-
Inquire about Batch-to-Batch Consistency: A reputable supplier should be able to provide data demonstrating the consistency of their product across different manufacturing lots.
-
Review Safety Data Sheet (SDS): The SDS contains crucial information regarding the safe handling, storage, and disposal of the chemical.
Analytical Methods for Quality Control
The identity and purity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride should be rigorously confirmed in-house prior to its use in any synthetic or biological application.
Standard Analytical Workflow:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the bicyclic core and the absence of organic impurities.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities. Chiral HPLC methods can be employed to determine the enantiomeric excess.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Verifies the elemental composition of the molecule.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Safety: Consult the Safety Data Sheet (SDS) for detailed information on potential hazards, first-aid measures, and emergency procedures.
Conclusion
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its inherent conformational rigidity and well-defined stereochemistry provide a solid foundation for the rational design of novel therapeutics with enhanced pharmacological properties. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.
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